Cas no 66116-82-3 (1-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one)

1-[4-Chloro-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one is a versatile pyrimidine derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its structure features a chloro substituent at the 4-position and a methylsulfanyl group at the 2-position, enhancing reactivity for nucleophilic substitution reactions. The acetyl moiety at the 5-position offers additional functionalization potential, making it a valuable precursor for constructing complex heterocyclic frameworks. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its well-defined reactivity profile makes it particularly useful in medicinal chemistry for the development of biologically active molecules, including potential agrochemicals and pharmaceuticals.
1-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one structure
66116-82-3 structure
Product Name:1-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one
CAS No:66116-82-3
MF:C7H7ClN2OS
MW:202.661278963089
MDL:MFCD28502850
CID:4117231
PubChem ID:85938240
Update Time:2025-10-29

1-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[4-chloro-2-(methylthio)-5-pyrimidinyl]-
    • 1-(4-Chloro-2-methylsulfanyl-pyrimidin-5-yl)-ethanone
    • 1-(4-CHLORO-2-(METHYLTHIO)PYRIMIDIN-5-YL)ETHANONE
    • 1-(4-chloro-2-(methylthio)pyrimidin-5-yl)ethan-1-one
    • 1-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one
    • SCHEMBL17773665
    • MFCD28502850
    • PS-15564
    • C76077
    • 1-(4-chloro-2-methylsulfanylpyrimidin-5-yl)ethanone
    • CS-0108105
    • SB60642
    • 66116-82-3
    • DB-120963
    • SY274536
    • 968-849-8
    • MDL: MFCD28502850
    • Inchi: 1S/C7H7ClN2OS/c1-4(11)5-3-9-7(12-2)10-6(5)8/h3H,1-2H3
    • InChI Key: QHVLBWJEWVZLQX-UHFFFAOYSA-N
    • SMILES: ClC1C(=CN=C(N=1)SC)C(C)=O

Computed Properties

  • Exact Mass: 201.9967617g/mol
  • Monoisotopic Mass: 201.9967617g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 68.2Ų

1-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Storage Condition:Inert atmosphere,2-8°C(BD00743691)

1-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one Pricemore >>

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abcr
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abcr
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1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone, 95%; .
66116-82-3 95%
5g
€1574.80 2024-08-02

1-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:66116-82-3)1-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one
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Quantity:500.0mg/1.0g/5.0g/10.0g/25.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:21
Price ($):157.0/236.0/724.0/1170.0/2341.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:66116-82-3)1-(4-Chloro-2-methylsulfanyl-pyrimidin-5-yl)-ethanone
Order Number:LE8042
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:58
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 1-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one

Professional Introduction to Compound with CAS No. 66116-82-3 and Product Name: 1-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one

The compound identified by the CAS number 66116-82-3 and the product name 1-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of pyrimidine derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro substituent at the 4-position of the pyrimidine ring and a methylsulfanyl group at the 2-position, contribute to its unique chemical properties and biological interactions.

Recent advancements in drug discovery have highlighted the importance of pyrimidine-based scaffolds in developing novel therapeutic agents. Pyrimidines are fundamental heterocyclic structures that mimic natural nucleobases, making them integral components in nucleoside analogs used to treat viral infections, cancers, and other diseases. The specific modification of 1-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one with a carbonyl group at the 1-position introduces additional functional diversity, enabling further chemical derivatization and optimization for enhanced pharmacological efficacy.

In the context of contemporary research, this compound has garnered attention due to its potential role as an intermediate in synthesizing more complex pharmacophores. The chloro and methylsulfanyl substituents are particularly noteworthy, as they can serve as reactive sites for various chemical transformations, including nucleophilic substitution reactions, which are commonly employed in medicinal chemistry to improve drug-like properties such as solubility, bioavailability, and metabolic stability.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, pyrimidine derivatives have been extensively studied for their antiviral and anticancer properties. The presence of a chloro group at the 4-position can enhance binding affinity to biological targets by increasing electronic density and facilitating hydrogen bonding interactions. Meanwhile, the methylsulfanyl group can contribute to hydrophobic interactions and modulate receptor binding kinetics.

Current research in medicinal chemistry emphasizes the development of small molecules that can modulate protein-protein interactions or enzyme activity through precise structural design. The compound 1-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one, with its well-defined functional groups, offers a promising platform for such investigations. Its potential applications span across various therapeutic areas, including oncology, immunology, and neurology.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies may include nucleophilic aromatic substitution (SNAr) reactions to introduce the chloro substituent followed by condensation reactions to form the carbonyl group at the 1-position. Advanced techniques such as transition metal-catalyzed cross-coupling reactions could also be employed to enhance synthetic efficiency and selectivity.

In terms of biological evaluation, preliminary studies on structurally related compounds suggest that modifications at the 4-position and 2-position of the pyrimidine ring can significantly influence biological activity. The chloro substituent is known to enhance binding affinity to enzymes such as kinases and phosphodiesterases, which are critical targets in drug development. Similarly, the methylsulfanyl group can improve metabolic stability by preventing rapid degradation by enzymatic pathways.

The potential therapeutic applications of 1-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one are vast. In oncology, for example, pyrimidine derivatives have shown promise as inhibitors of tyrosine kinases and other cancer-related enzymes. In immunology, these compounds may serve as modulators of immune checkpoint receptors or cytokine pathways. Furthermore, their ability to cross the blood-brain barrier makes them candidates for treating neurodegenerative disorders.

From a computational chemistry perspective, molecular modeling studies can provide valuable insights into the binding modes of this compound with biological targets. Techniques such as docking simulations and quantum mechanical calculations can help predict binding affinities and identify key interaction residues. These computational approaches are increasingly integrated into drug discovery pipelines to accelerate lead optimization processes.

The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between synthetic chemists, biologists, pharmacologists, and computer scientists. The compound 1-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one exemplifies this collaborative effort by combining structural features derived from natural products with synthetic modifications designed to enhance pharmacological properties.

In conclusion, the compound with CAS number 66116-82-3 and product name 1-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features offer opportunities for developing novel therapeutic agents with applications across multiple disease areas. As research continues to uncover new biological targets and synthetic methodologies, compounds like this will play an increasingly important role in advancing drug discovery efforts worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:66116-82-3)1-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one
A1046150
Purity:99%/99%/99%/99%/99%
Quantity:500.0mg/1.0g/5.0g/10.0g/25.0g
Price ($):157.0/236.0/724.0/1170.0/2341.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:66116-82-3)1-(4-Chloro-2-methylsulfanyl-pyrimidin-5-yl)-ethanone
LE8042
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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